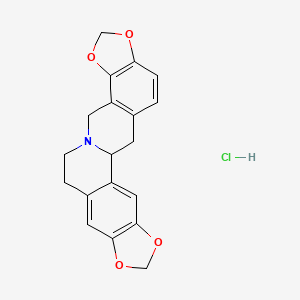

Stylopine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

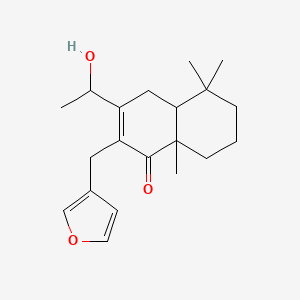

Stylopine hydrochloride, also known as Tetrahydrocoptisine hydrochloride, is an alkaloid compound originally isolated from Corydalis tubers . It exhibits anti-inflammatory and anti-parasitic activities .

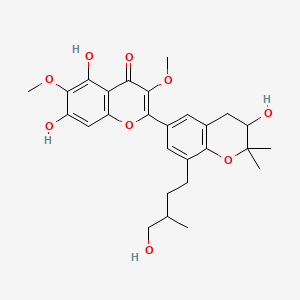

Molecular Structure Analysis

The molecular formula of Stylopine hydrochloride is C19H18ClNO4 . It contains methylenedioxy bridge structures . CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids, while displaying significant substrate regiospecificity .Chemical Reactions Analysis

Stylopine has been shown to inhibit the VEGF-165 induced VEGFR2 expression in MG-63 cells . It has potential to regulate VEGFR2 and can inhibit osteosarcoma cells .Physical And Chemical Properties Analysis

Stylopine hydrochloride is a powder with a molecular weight of 359.8 . Its CAS number is 96087-21-7 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用

Osteosarcoma Therapy

Stylopine hydrochloride has been identified as a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy . VEGF signals cell survival, cell migration, osteogenesis, cell proliferation, angiogenesis, and vascular permeability by binding to VEGFR-2 . Osteosarcoma, the most common primary bone cancer, majorly affects young adults . Activation of VEGFR-2 signaling is a therapeutic target for osteosarcoma .

Regulation of VEGFR-2 Signaling Pathway

The potency of stylopine in the regulation of the VEGFR-2 signaling pathway has been evaluated . This study aimed to assess its anti-tumor effect on human MG-63 osteosarcoma cells .

Optimization of Stylopine Delivery

Future research on optimizing stylopine delivery can also be done to ensure optimal concentrations at the biological target site and decrease the frequency of high drug dosages, which could elevate the risk of systemic toxicity .

Production of Stylopine

Stylopine-producing P. pastoris (B52 strain) produce (S)-stylopine from (S)-reticuline via three steps catalyzed by berberine bridge enzyme (BBE), cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) .

Safety And Hazards

特性

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUQSTMUNWBERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stylopine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)